molecular formula C6H4BClF3KO B14090630 Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate

Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate

Cat. No.: B14090630
M. Wt: 234.45 g/mol
InChI Key: VZMUPDBIARLJND-UHFFFAOYSA-N
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Description

Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF₃]⁻. This compound is a member of the potassium organotrifluoroborate family, which are known for their stability in air and moisture, making them easy to handle and purify . These compounds are widely used in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

The preparation of potassium (4-chloro-2-hydroxyphenyl)trifluoroborate typically involves the reaction of 4-chloro-2-hydroxyphenylboronic acid with potassium bifluoride (KHF₂). This reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying . The synthetic route can be summarized as follows:

  • Dissolve 4-chloro-2-hydroxyphenylboronic acid in water.
  • Add potassium bifluoride to the solution.
  • Stir the mixture at room temperature for several hours.
  • Filter the resulting precipitate.
  • Dry the precipitate to obtain this compound.

Industrial production methods for potassium organotrifluoroborates often involve similar procedures but on a larger scale, with additional steps for purification and quality control .

Chemical Reactions Analysis

Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of potassium (4-chloro-2-hydroxyphenyl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this mechanism include the palladium catalyst and the base used in the reaction .

Comparison with Similar Compounds

Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate is unique among organotrifluoroborates due to its stability and ease of handling. Similar compounds include:

These compounds share similar reactivity but differ in their substituents, which can affect their reactivity and applications in synthesis .

Properties

Molecular Formula

C6H4BClF3KO

Molecular Weight

234.45 g/mol

IUPAC Name

potassium;(4-chloro-2-hydroxyphenyl)-trifluoroboranuide

InChI

InChI=1S/C6H4BClF3O.K/c8-4-1-2-5(6(12)3-4)7(9,10)11;/h1-3,12H;/q-1;+1

InChI Key

VZMUPDBIARLJND-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=C(C=C1)Cl)O)(F)(F)F.[K+]

Origin of Product

United States

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